DBCO-NHS ester 3
Overview
Description
DBCO-NHS ester 3, also known as Dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is a chemical compound widely used in bioconjugation and click chemistry. It is a derivative of Dibenzylcyclooctyne (DBCO) and contains an N-hydroxysuccinimide (NHS) ester group. This compound is particularly valuable for its ability to react with primary amines on biomolecules, facilitating the formation of stable covalent bonds. This compound is commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHS ester 3 involves the activation of the carboxylic acid moiety of Dibenzylcyclooctyne (DBCO) with N-hydroxysuccinimide (NHS). The reaction typically occurs in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions usually involve dissolving the reactants in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and stirring the mixture at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHS ester 3 primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues on proteins), coupling reagents (e.g., DCC, EDC)
Conditions: Neutral or slightly basic pH (pH 7.0-8.5), organic solvents (e.g., DMSO, DCM), room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO moiety to the target molecule .
Scientific Research Applications
DBCO-NHS ester 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of diagnostic tools and biosensors.
Mechanism of Action
DBCO-NHS ester 3 exerts its effects through a copper-free click chemistry process known as strain-promoted alkyne-azide cycloaddition (SPAAC). The NHS ester group reacts with primary amines on biomolecules, forming a stable amide bond. The DBCO moiety then undergoes a cycloaddition reaction with azide groups on target molecules, resulting in the formation of a stable triazole linkage .
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester)
- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester)
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester (DBCO-PEG4-NHS ester)
Uniqueness
DBCO-NHS ester 3 is unique due to its high reactivity and specificity for primary amines, making it an excellent choice for bioconjugation applications. Its copper-free click chemistry mechanism ensures that it can be used in biological systems without the need for toxic copper catalysts, making it safer and more versatile compared to other click chemistry reagents .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-21(10-5-11-24(30)31-26-22(28)14-15-23(26)29)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQHVJJWCDJMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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